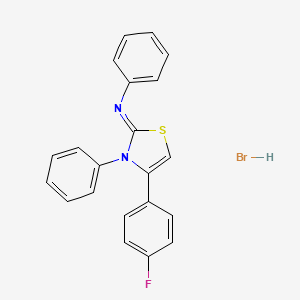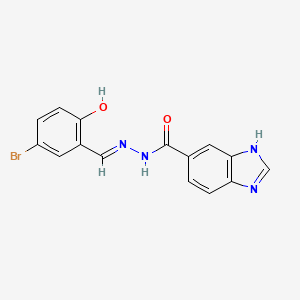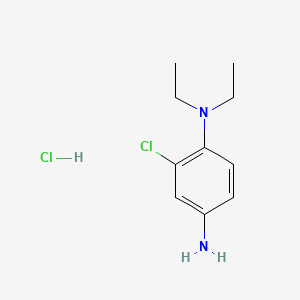![molecular formula C22H20N2O2 B15077007 N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The choice of solvents, catalysts, and purification methods would be optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in secondary or tertiary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oximes, while reduction could produce secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its imine group makes it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it exhibits any bioactive properties.
Industry
In the industrial sector, this compound might be used in the production of polymers, dyes, or other materials due to its aromatic structure and functional groups.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique reactivity and properties compared to other imines
Propriétés
Formule moléculaire |
C22H20N2O2 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-1-[4-[(2-methoxyphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C22H20N2O2/c1-25-21-9-5-3-7-19(21)23-15-17-11-13-18(14-12-17)16-24-20-8-4-6-10-22(20)26-2/h3-16H,1-2H3 |
Clé InChI |
OEGWMDQYYLHJLF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)






![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)


![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)

